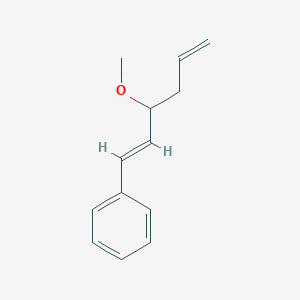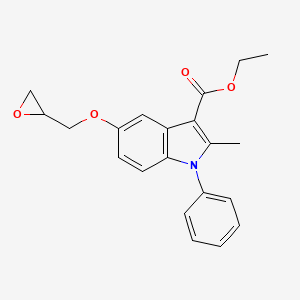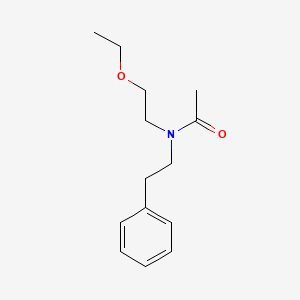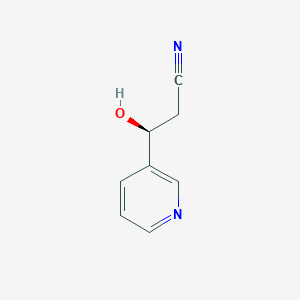
1-Phenyl-3-methoxy-1,5-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE: is an organic compound characterized by the presence of a methoxy group attached to a hexadienyl chain, which is in turn connected to a benzene ring. This compound is notable for its unique structure, which combines the properties of both alkenes and aromatic compounds, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE typically involves the following steps:
Formation of the Hexadienyl Chain: This can be achieved through a series of reactions starting from simple alkenes. For instance, a Wittig reaction can be employed to form the conjugated diene system.
Attachment to Benzene: The final step involves the coupling of the hexadienyl chain to the benzene ring, which can be accomplished through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the coupling reactions, and continuous flow reactors can be employed to optimize reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated benzene derivatives
Applications De Recherche Scientifique
Chemistry: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and aromatic compounds.
Medicine: While specific medical applications are still under investigation, the unique structure of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE suggests potential use in the development of novel pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Industry: In the industrial sector, ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can be used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the conjugated diene system allow for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
((E)-3-METHOXY-HEXA-1,5-DIENYL)-TOLUENE: Similar structure but with a methyl group on the benzene ring.
((E)-3-METHOXY-HEXA-1,5-DIENYL)-PHENOL: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is unique due to its specific combination of a methoxy group, a conjugated diene system, and a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
[(1E)-3-methoxyhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C13H16O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-6,8-11,13H,1,7H2,2H3/b11-10+ |
Clé InChI |
NDUMBKGCLBBXLU-ZHACJKMWSA-N |
SMILES isomérique |
COC(CC=C)/C=C/C1=CC=CC=C1 |
SMILES canonique |
COC(CC=C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)

![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)

![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)

![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)

![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)


